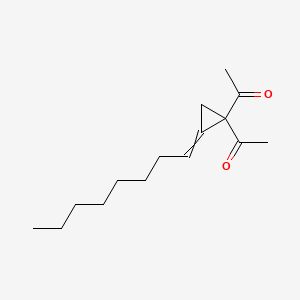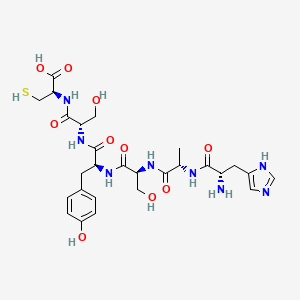![molecular formula C9H17O6P B14234774 Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 528846-23-3](/img/structure/B14234774.png)
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is an organic compound with the molecular formula C9H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted butenoates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(diethoxyphosphoryl)-2-butenoate: Similar structure but different stereochemistry.
Methyl 3-(diethoxyphosphoryl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a butenoate moiety.
Methyl 4-(diethoxyphosphoryl)-2-isopropoxybut-2-enoate: Contains an isopropoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
528846-23-3 |
|---|---|
Fórmula molecular |
C9H17O6P |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
methyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-4-13-16(11,14-5-2)15-8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
PEMFOUHAPNJKLP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


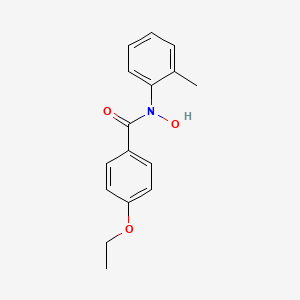
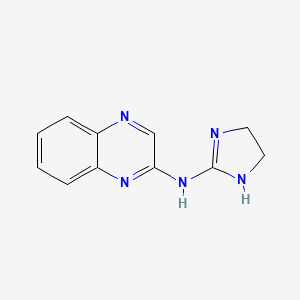
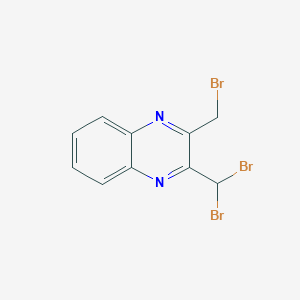
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
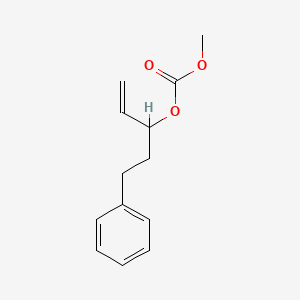
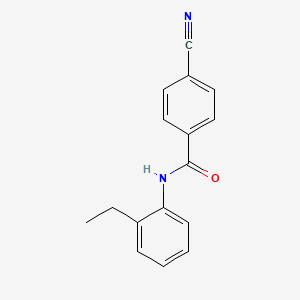
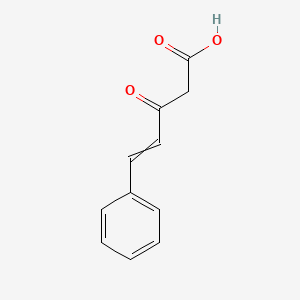
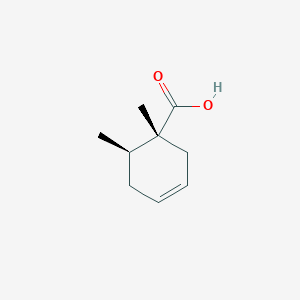
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
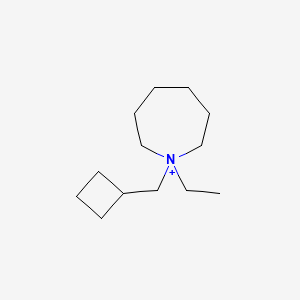
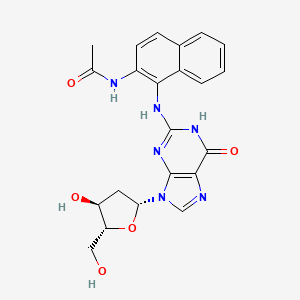
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
